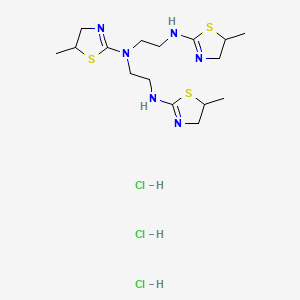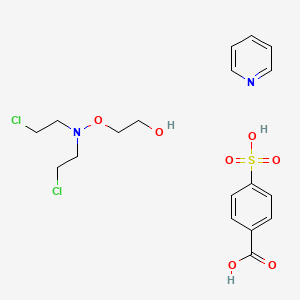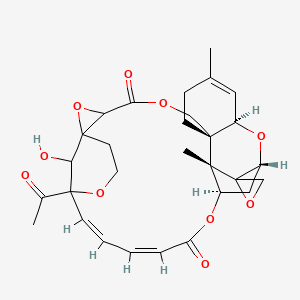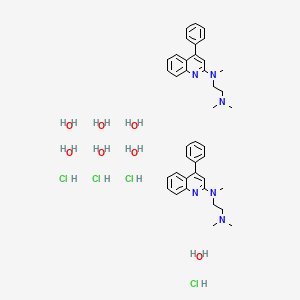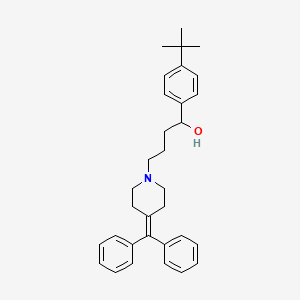
Wyq8H3Y2T5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol (Wyq8H3Y2T5) is a synthetic organic molecule with a complex structure It is characterized by the presence of a piperidine ring, a butanol chain, and a diphenylmethylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Butanol Chain: The butanol chain is introduced via a nucleophilic substitution reaction.
Introduction of the Diphenylmethylene Group: This step involves a Friedel-Crafts alkylation reaction to attach the diphenylmethylene group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanol chain, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butanol chain can yield ketones, while substitution reactions can introduce halogen or alkyl groups.
科学研究应用
Chemistry
In chemistry, (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol
- Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt
Uniqueness
What sets (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol apart from similar compounds is its unique combination of structural features. The presence of the piperidine ring, butanol chain, and diphenylmethylene group provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
93052-68-7 |
|---|---|
分子式 |
C32H39NO |
分子量 |
453.7 g/mol |
IUPAC 名称 |
4-(4-benzhydrylidenepiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol |
InChI |
InChI=1S/C32H39NO/c1-32(2,3)29-18-16-25(17-19-29)30(34)15-10-22-33-23-20-28(21-24-33)31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,30,34H,10,15,20-24H2,1-3H3 |
InChI 键 |
LPDBSIRBODZKKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



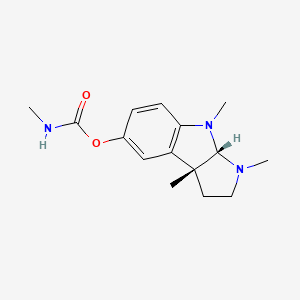
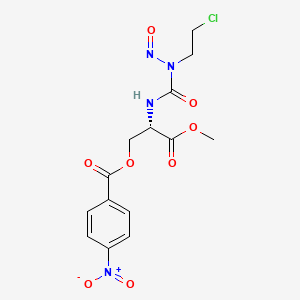
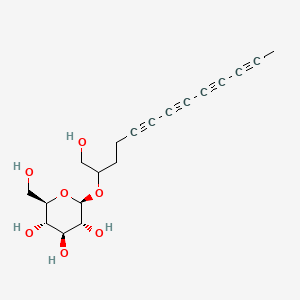
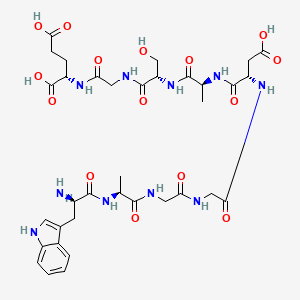

![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)
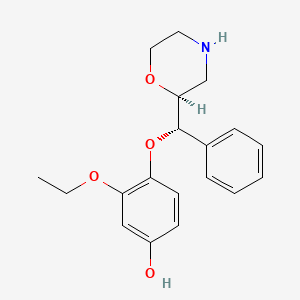
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
